[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
[2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a complex organic compound featuring a pyridine ring substituted with a sulfanyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichlorophenyl sulfide and a suitable nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyridine precursor.
Carbamate Formation: The final step involves the reaction of the pyridine derivative with an isocyanate to form the carbamate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for developing new therapeutic agents.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate
- [2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate exhibits unique properties due to the presence of the 2-methylphenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effectiveness.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-13-5-2-3-7-17(13)24-20(25)26-12-14-6-4-10-23-19(14)27-18-9-8-15(21)11-16(18)22/h2-11H,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNXRMZYBATKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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